5'-Hydroxylornoxicam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

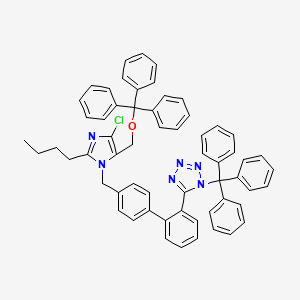

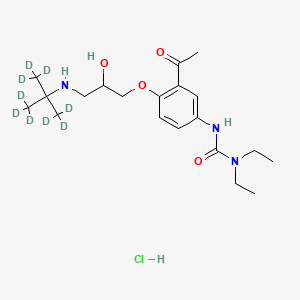

5’-Hydroxylornoxicam is a derivative of amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . It is a strong basic compound . It is an impurity of lornoxicam, a nonsteroidal anti-inflammatory drug (NSAID) used to treat inflammations and allergies .

Synthesis Analysis

Lornoxicam is converted into an inactive metabolite of 5’-hydroxylornoxicam mainly by the CYP2C9 enzyme in the body . The 5′-hydroxylation of lornoxicam by CYP2C9 was reduced in the presence of the CYP2C9*3 genotype in vitro .Molecular Structure Analysis

5’-Hydroxylornoxicam belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .科学的研究の応用

- Clinical Studies : Further comparative studies are needed to confirm its efficacy in chronic and acute pain management .

- CYP2C9 Genotype : The 5’-hydroxylation of lornoxicam by CYP2C9 is influenced by genetic variants (e.g., CYP2C9*3 genotype) .

Pain Management

Anti-Inflammatory Properties

Pharmacokinetics

Genetic Influence

Analytical Methods

特性

IUPAC Name |

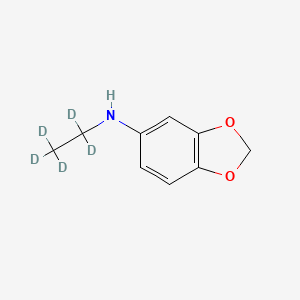

6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O5S2/c1-17-10(13(20)16-9-3-2-6(18)5-15-9)11(19)12-7(24(17,21)22)4-8(14)23-12/h2-5,18-19H,1H3,(H,15,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOMZUZLRFQVLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy Lornoxicam | |

CAS RN |

123252-96-0 |

Source

|

| Record name | 2H-Thieno(2,3-e)-1,2-thiazine-3-carboxamide, 6-chloro-4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123252960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the significance of the CYP2C9*13 allele in the metabolism of lornoxicam?

A1: The CYP2C913 allele significantly impacts lornoxicam metabolism by reducing the conversion of lornoxicam to 5'-hydroxylornoxicam. [, ] This allele leads to decreased enzymatic activity of CYP2C9, similar to the more commonly studied CYP2C93 allele. [] As a result, individuals carrying the CYP2C913 allele exhibit higher lornoxicam concentrations and a longer half-life compared to those with the wild-type CYP2C91 allele. [, ] This altered metabolic profile could potentially lead to increased drug exposure and a higher risk of side effects in individuals carrying the CYP2C9*13 allele.

Q2: How does the formation of 5'-hydroxylornoxicam differ between individuals with different CYP2C9 genotypes?

A2: Research indicates individuals with the CYP2C91/13 genotype show significantly lower 5'-hydroxylornoxicam Cmax and AUCinf compared to individuals with the CYP2C91/1 genotype. [] Interestingly, while the CYP2C91/13 genotype exhibits a reduced conversion rate to 5'-hydroxylornoxicam similar to the CYP2C91/3 genotype, individuals with the CYP2C91/13 genotype display a higher 5'-hydroxylornoxicam Cmax than those with the CYP2C91/3 genotype. [] This suggests potential differences in the pharmacokinetics of 5'-hydroxylornoxicam formation between these genotypes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

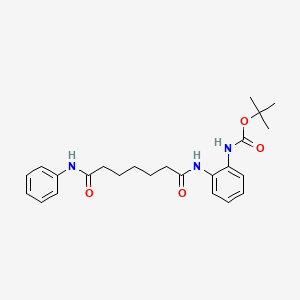

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)